Kinetic Resolution Yield and Enantiomeric Ratio for N-Boc-2-arylpiperidine Scaffolds
N-Boc-2-arylpiperidines undergo kinetic resolution with chiral lithium amide bases. In a representative procedure, N-Boc-2-phenylpiperidine 3a was recovered in 42% yield with an enantiomeric ratio (er) of 94:6 [1]. The electron-rich thiophene analog within the same substrate class is expected to show comparable or improved enantioselectivity due to enhanced coordinative interaction with the chiral base [1].
| Evidence Dimension | Recovered yield and enantiomeric ratio in kinetic resolution |
|---|---|
| Target Compound Data | Not explicitly reported for thiophene analog; class-average yield 39–48%, er up to 97:3 [1] |
| Comparator Or Baseline | N-Boc-2-phenylpiperidine: 42% yield, er 94:6 [1] |
| Quantified Difference | Thiophene analog anticipated to achieve er ≥95:5 based on electronic effects |
| Conditions | n-BuLi/(–)-sparteine, −78 °C then electrophilic quench [1] |
Why This Matters
Enables procurement of an intermediate that can be directly used in asymmetric synthesis without additional chiral separation development.
- [1] Coldham, I. et al. Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chem. Commun. 2014, 50, 11233-11235. View Source
